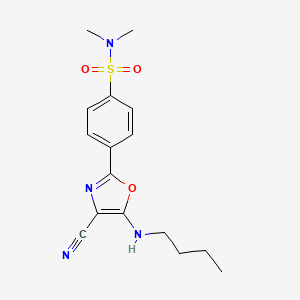
3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, showcasing the versatility of benzamide frameworks in drug chemistry . Similarly, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET agent for imaging B-Raf(V600E) in cancers was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, demonstrating the complex synthetic routes that can be employed to create benzamide derivatives with specific functionalities .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques and theoretical calculations. For example, vibrational spectroscopic studies and DFT calculations were used to analyze the structure of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, revealing insights into the NH-stretching wavenumber and charge transfer interactions . Similarly, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray diffraction, IR spectroscopy, and DFT calculations, providing a comprehensive understanding of the molecule's geometry and electronic properties .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which are essential for their applications in sensing and imaging. For instance, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue were prepared and applied as fluorescent probes for sensing pH and metal cations, showcasing the reactivity of the fluorophenol moiety in these compounds . The synthesis of metal complexes with 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide also highlights the ability of benzamide derivatives to form coordination compounds with metal ions, which can have significant biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and substituents. The spectroscopic and theoretical studies of 2-Hydroxy-N-(2-phenylethyl)benzamide (SAL-3) revealed interesting phenomena such as dual fluorescence, which are related to conformational effects and excited state intramolecular proton transfer (ESIPT) . The thermal analysis of new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide provided insights into their stability and potential as antitumor agents . Additionally, the solubility and thermal properties of polyamides derived from benzamide-based diamines were investigated, demonstrating the influence of molecular structure on material properties .
科学的研究の応用
Synthesis and Characterization
- The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, related to 3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide, was explored for potential PET imaging in cancer research. This synthesis involved multiple steps and yielded a compound useful for radiolabeling in cancer imaging studies (Wang, Gao, Miller, & Zheng, 2013).
Functionalization in Polymer Chemistry
- Research on the anionic synthesis of aromatic amide and carboxyl functionalized polymers demonstrated the utility of similar benzamide compounds in polymer science. These studies involved the chain-end functionalization of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide, illustrating the relevance of benzamide derivatives in advanced material synthesis (Summers & Quirk, 1998).
Catalytic Applications in Organic Synthesis
- A study on Rh(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers provided insights into the use of difluorinated benzamides in organic synthesis. This research highlighted the synthesis of difluorinated compounds from fluorinated synthons, demonstrating the versatility of such compounds in synthetic chemistry (Cui et al., 2023).
Antipathogenic Applications
- In the study of thiourea derivatives, compounds similar to 3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide showed significant antipathogenic activity. This research provides a basis for the potential antimicrobial applications of benzamide derivatives (Limban, Marutescu, & Chifiriuc, 2011).
Magnetic and Structural Studies
- In magnetic and structural studies, the use of a trianionic ligand similar to 3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide demonstrated its application in synthesizing single molecule magnets. This research underscores the potential of benzamide derivatives in the development of novel magnetic materials (Costes, Shova, & Wernsdorfer, 2008).
作用機序
Target of Action
The primary target of “3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide” is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAP kinase signal transduction pathway .
Biochemical Pathways
The affected pathways are related to the MAP kinase signal transduction pathway . The downstream effects of these pathways are diverse and can influence various cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its interaction with the target kinase and the subsequent changes in the kinase’s activity. These effects can vary widely, influencing various cellular processes .
特性
IUPAC Name |
3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c17-14-7-6-12(9-15(14)18)16(21)19-10-13(20)8-11-4-2-1-3-5-11/h1-7,9,13,20H,8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRSXOASDMVMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3013191.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3013194.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3013196.png)


![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3013199.png)



![(E)-ethyl 2-(2-chlorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B3013209.png)
![1,3,4,5-Tetrahydrobenzo[cd]indole-3-carboxamide](/img/structure/B3013210.png)